molecular formula C11H11ClO4 B1353218 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoic acid CAS No. 63213-94-5

4-(5-chloro-2-methoxyphenyl)-4-oxobutanoic acid

Cat. No.: B1353218
CAS No.: 63213-94-5
M. Wt: 242.65 g/mol
InChI Key: UKOWUQIVWVDBGE-UHFFFAOYSA-N
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Description

4-(5-Chloro-2-methoxyphenyl)-4-oxobutanoic acid is an organic compound with the molecular formula C₁₁H₁₁ClO₅ and a molecular weight of 270.66 g/mol (calculated). Its structure consists of a phenyl ring substituted with a chlorine atom at position 5 and a methoxy group (-OCH₃) at position 2. The 4-oxobutanoic acid moiety comprises a four-carbon chain with a ketone group at the β-position and a terminal carboxylic acid group. This compound is primarily used as an intermediate in organic synthesis and pharmaceutical research, particularly in the development of triazole derivatives and other bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 5-chloro-2-methoxybenzaldehyde.

    Aldol Condensation: The aldehyde undergoes an aldol condensation with acetone in the presence of a base such as sodium hydroxide to form an intermediate.

    Oxidation: The intermediate is then oxidized using an oxidizing agent like potassium permanganate to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(5-chloro-2-methoxyphenyl)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Sodium methoxide (NaOCH3) or other nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

The compound has been investigated for several applications:

1. Medicinal Chemistry

  • Neuroprotection : Research indicates that derivatives of this compound can inhibit neurotoxic cytokines, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
  • Anti-inflammatory Activity : The compound has shown promise in reducing inflammation in various biological models, suggesting its utility in treating inflammatory conditions.

2. Anticancer Research

  • Cytotoxicity Against Cancer Cells : Preliminary studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The IC50 values suggest moderate potency when compared to established chemotherapeutics .
  • Mechanism of Action : The anticancer activity may be attributed to apoptosis induction and disruption of cell cycle progression, making it a candidate for further development as an anticancer agent .

3. Biological Activity

  • Enzyme Inhibition Studies : This compound has been utilized in studies focusing on enzyme inhibition, particularly targeting enzymes involved in metabolic pathways relevant to various diseases .

Neuroprotection in Animal Models

A study highlighted the neuroprotective effects of similar compounds, demonstrating reduced neuroinflammation and improved cognitive function in rodent models of Alzheimer's disease. The mechanism was linked to the inhibition of neurotoxic cytokines, showcasing the potential of this compound in neurodegenerative disease therapies.

Anticancer Activity

A notable evaluation assessed the cytotoxic effects of 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoic acid on different cancer cell lines. The findings indicated significant growth inhibition with IC50 values comparable to leading chemotherapeutics, suggesting its potential as a new anticancer agent .

Mechanism of Action

The mechanism of action of 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes involved in metabolic pathways, potentially inhibiting or modifying their activity.

    Pathways Involved: It may affect pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Key Properties :

  • IUPAC Name: 4-(5-Chloro-2-methoxyphenyl)-4-oxobutanoic acid
  • CAS RN : 63213-94-5
  • Synonyms: SCHEMBL5056515, DTXSID10424657, ZINC4998670 .

Comparison with Structurally Similar Compounds

Substituent Position Variations

a. 4-(3-Chloro-4-Methoxyphenyl)-4-Oxobutanoic Acid

  • Structure : Chlorine at position 3, methoxy at position 3.
  • CAS RN : 39496-87-2 .
  • Comparison: The shifted substituents alter electronic effects on the phenyl ring.

b. 4-(5-Chloro-2-Hydroxyphenyl)-4-Oxobutanoic Acid

  • Key Difference : Replacing the methoxy group with a hydroxyl (-OH) increases hydrogen-bonding capacity, which could improve solubility but reduce metabolic stability.

Aromatic Group Variations

a. 4-(Naphthalen-2-yl)-4-Oxobutanoic Acid

  • Structure : Naphthalene replaces the substituted phenyl ring.
  • Properties : Higher molecular weight (228.24 g/mol), melting point (174°C), and π-conjugation .
  • Application: Intermediate in synthesizing naphthol derivatives and amino acid analogs .

b. 4-(4-Chlorophenyl)-2-(4-Methylpiperazin-1-yl)-4-Oxobutanoic Acid

  • Structure : Incorporates a piperazinyl group and 4-chlorophenyl.
  • Molecular Formula : C₁₅H₁₉ClN₂O₃ .

Ester vs. Acid Derivatives

a. Ethyl 4-(5-Chloro-2-Methoxyphenyl)-4-Oxobutanoate

  • Structure : Ethyl ester of the target compound.
  • Properties: Liquid state, molecular weight 270.71 g/mol, soluble in ethanol and water .
  • Application : Used in laboratory experiments as a precursor for hydrolysis to the carboxylic acid form .

b. 4-Methoxy-4-Oxobutanoic Acid (S8)

  • Synthesis: Derived from methanol via succinylation .
  • Comparison : Lacks aromatic substitution, simplifying reactivity but reducing structural complexity for targeted applications.

Physicochemical and Functional Comparisons

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Application
Target Compound C₁₁H₁₁ClO₅ 270.66 5-Cl, 2-OCH₃ Not reported Pharmaceutical intermediate
4-(3-Chloro-4-Methoxyphenyl)-4-Oxobutanoic Acid C₁₁H₁₁ClO₅ 270.66 3-Cl, 4-OCH₃ Not reported Research chemical
4-(Naphthalen-2-yl)-4-Oxobutanoic Acid C₁₄H₁₂O₃ 228.24 Naphthalen-2-yl 174 Organic synthesis
Ethyl Ester Derivative C₁₃H₁₅ClO₄ 270.71 Ethyl ester Liquid Lab precursor

Table 2: Functional Group Impact on Properties

Compound Key Functional Groups Solubility Reactivity Notes
Target Compound -COOH, -OCH₃, -Cl Polar solvents Carboxylic acid enables salt formation
4-(5-Chloro-2-Hydroxyphenyl)-4-Oxobutanoic Acid -COOH, -OH, -Cl Enhanced aqueous solubility Prone to oxidation
4-(4-Chlorophenyl)-2-(4-Methylpiperazin-1-yl)-4-Oxobutanoic Acid -COOH, -Cl, piperazine pH-dependent solubility Basic nitrogen aids in drug delivery

Biological Activity

4-(5-Chloro-2-methoxyphenyl)-4-oxobutanoic acid is a synthetic organic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chloro and methoxy substitution on a phenyl ring, linked to a 4-oxobutanoic acid moiety. This unique structure contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. The presence of the chloro and methoxy groups enhances its binding affinity to various biological targets, potentially modulating enzyme activity and influencing biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition : Similar compounds have shown potential in inhibiting enzymes involved in inflammatory responses and metabolic processes.
  • Protein-Ligand Interactions : The compound may bind to specific receptors or enzymes, altering their function and affecting cellular signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Properties : The compound may inhibit the NF-kB inflammatory pathway, which is crucial in various inflammatory diseases.
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective activity, possibly through the modulation of oxidative stress pathways.
  • Antimicrobial Activity : There is emerging evidence supporting its efficacy against certain microbial strains, although further studies are needed for confirmation.

Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

Case Studies

  • Inflammation Models : In vitro studies demonstrated that compounds structurally similar to this compound can significantly reduce pro-inflammatory cytokine levels in cell cultures.
  • Cytotoxicity Assessments : Assessments against various cancer cell lines have indicated low cytotoxicity, suggesting a favorable selectivity profile for therapeutic applications.
  • Docking Studies : Molecular docking simulations have identified potential protein targets for the compound, indicating its ability to bind effectively to enzymes involved in metabolic pathways.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
Anti-inflammatoryInhibition of NF-kB pathway
NeuroprotectiveModulation of oxidative stress
AntimicrobialEfficacy against specific microbial strains
CytotoxicityLow cytotoxicity in cancer cell lines

Properties

IUPAC Name

4-(5-chloro-2-methoxyphenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO4/c1-16-10-4-2-7(12)6-8(10)9(13)3-5-11(14)15/h2,4,6H,3,5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKOWUQIVWVDBGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10424657
Record name 4-(5-Chloro-2-methoxy-phenyl)-4-oxo-butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63213-94-5
Record name 4-(5-Chloro-2-methoxy-phenyl)-4-oxo-butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-chloroanisole (20 g), succinic anhydride (16 g) and AlCl3 (42 g) in 1:1 tetrachloroethylene/nitrobenzene (200 ml) is stirred at -10°-0° C. for a week. The mixture is poured into a conc. HCl/crushed ice bath and the solvent is distilled under vacuo at 40° C. The resulting suspension is made basic with 10% aqueous NaHCO3. The solids are filtered and the filtrate made acidic forming a precipitate which is filtered, washed with water, taken up in ethanol and dried. The solution is filtered and evaporated affording the desired product as a white solid, M.P. 113°-115° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Name
Quantity
42 g
Type
reactant
Reaction Step One
Name
tetrachloroethylene nitrobenzene
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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